BenchChemオンラインストアへようこそ!

TAC1_CARRO Tachyplesin-1

Antimicrobial peptides Amphipathicity Structure-activity relationship

Select tachyplesin-1 for its 8-fold higher amphipathicity over gomesin, directly translating to superior broad-spectrum potency against Gram-positive and Gram-negative pathogens. This well-characterized β-hairpin AMP is optimal for SAR-driven antibiotic discovery, antifungal research (MIC 1.1–4.1 μM against C. tropicalis and C. kefyr under high-salt conditions), and mechanistic membrane-disruption studies. With lower hemolysis (~30%) than protegrin-1 (65%), it is the preferred scaffold for preclinical efficacy validation. Sourced as lyophilized powder, HPLC ≥98%, shipped under ice.

Molecular Formula
Molecular Weight
Cat. No. B1575831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAC1_CARRO Tachyplesin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tachyplesin-1: A β-Hairpin Antimicrobial Peptide with Quantifiable Amphipathic Advantage


Tachyplesin-1 (TP1; CAS 118231-04-2) is a 17-residue, cationic β-hairpin antimicrobial peptide (AMP) isolated from the hemocytes of the horseshoe crab *Tachypleus tridentatus* [1][2]. It is stabilized by two cross-strand disulfide bonds (Cys3-Cys16, Cys7-Cys12), which confer a conserved β-hairpin secondary structure essential for its membranolytic mechanism of action [3][4]. Tachyplesin-1 is characterized by high amphipathicity, which correlates with its broad-spectrum antimicrobial activity but also contributes to its notable hemolytic profile [5].

Why Tachyplesin-1 Cannot Be Substituted with Generic In-Class Antimicrobial Peptides


The β-hairpin AMP class is characterized by a broad spectrum of activity but significant inter-compound variability in potency and toxicity. A head-to-head comparative analysis of six β-hairpin peptides (tachyplesin-1, polyphemusin-1, protegrin-1, gomesin, arenicin-3, thanatin) demonstrated that antimicrobial activity directly correlates with amphipathicity [1]. Tachyplesin-1 was found to be 8-fold more amphipathic than gomesin, translating into superior antimicrobial activity against key Gram-positive and Gram-negative pathogens [2]. However, this increased amphipathicity also correlates with higher hemolytic activity [3]. Therefore, substituting tachyplesin-1 with a less amphipathic analog like gomesin may reduce toxicity but will quantifiably compromise antimicrobial efficacy, underscoring that these compounds are not functionally interchangeable.

Tachyplesin-1: Head-to-Head Quantitative Differentiation Data for Scientific Procurement


Quantified Amphipathic Advantage of Tachyplesin-1 Over Gomesin Correlates with Antimicrobial Potency

Tachyplesin-1 is 8-fold more amphipathic than the comparator β-hairpin peptide gomesin, a physicochemical advantage that directly correlates with its superior antimicrobial activity against a panel of five bacterial pathogens and two fungi [1].

Antimicrobial peptides Amphipathicity Structure-activity relationship β-Hairpin

Comparative Antifungal Activity of Tachyplesin-1 Against Candida spp.

Tachyplesin-1 demonstrates potent and quantifiable antifungal activity against *Candida* species, with MIC values ranging from 1.1 to 5.2 μM under high-salt conditions, indicating a salt-sensitive but effective fungicidal profile [1].

Antifungal Candida MIC Biofilm

Comparative Hemolytic Activity: Tachyplesin-1 vs. Polyphemusin-1 and Protegrin-1

In a direct comparison, tachyplesin-1 and polyphemusin-1 exhibited approximately 30% hemolytic activity at the tested concentration, while protegrin-1 showed the highest hemolytic activity at 65% [1]. This positions tachyplesin-1 as a less toxic alternative to protegrin-1 within the β-hairpin class.

Hemolysis Cytotoxicity β-Hairpin peptides Toxicity

Rational Scaffold Optimization: Tachyplesin-1 Analogues with 26- to 64-fold Improved Therapeutic Index

Structure-activity relationship studies of tachyplesin-1 identified key residues for modification, leading to the design of analogues TP1[F4A] and TP1[I11A] which demonstrated a 26- to 64-fold improvement in the activity/toxicity index compared to the parent peptide [1].

Peptide engineering Therapeutic index Structure-activity relationship Antimicrobial

Tachyplesin-1: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Broad-Spectrum Antimicrobial Discovery and Lead Optimization

Given its 8-fold higher amphipathicity over gomesin and direct correlation with antimicrobial potency [1], tachyplesin-1 is an optimal scaffold for antibiotic discovery programs targeting multidrug-resistant Gram-positive and Gram-negative pathogens. Its tunable structure, as evidenced by analogues with 26- to 64-fold improved therapeutic indices [2], makes it suitable for structure-activity relationship (SAR) studies aimed at decoupling antimicrobial activity from hemolytic toxicity.

Antifungal Agent Development Against Non-albicans Candida Species

Procurement of tachyplesin-1 is recommended for antifungal research focusing on non-albicans *Candida* infections. Quantitative MIC data shows it is effective against *C. tropicalis* (MIC=1.1 μM) and *C. kefyr* (MIC=3.9-4.1 μM) under physiologically relevant high-salt conditions [1]. This makes it a valuable tool for developing therapies against emerging drug-resistant *Candida* strains.

Mechanistic Studies of Membrane Disruption and Endotoxin Neutralization

Tachyplesin-1's high-affinity binding to bacterial lipopolysaccharide (LPS) and its potent, membrane-disruptive mechanism of action [1] make it an ideal compound for mechanistic studies of bacterial membrane permeabilization and endotoxin neutralization. Researchers investigating the fundamental biophysics of AMP-lipid interactions or developing novel sepsis therapies can utilize tachyplesin-1 as a well-characterized model system.

Comparative Hemolytic Profiling in β-Hairpin AMP Research

The comparative hemolytic data showing tachyplesin-1 (~30% hemolysis) as a less toxic alternative to protegrin-1 (65% hemolysis) [1] supports its selection for in vivo studies or applications where minimizing host cell toxicity is critical. This positions tachyplesin-1 as a preferred β-hairpin AMP for validating therapeutic concepts before moving to more highly optimized analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAC1_CARRO Tachyplesin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.